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molecular formula C13H12O3 B093455 Ethyl 6-hydroxy-2-naphthoate CAS No. 17295-12-4

Ethyl 6-hydroxy-2-naphthoate

Cat. No. B093455
M. Wt: 216.23 g/mol
InChI Key: WLJMCRWYIXLKQL-UHFFFAOYSA-N
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Patent
US07071218B2

Procedure details

A solution of 6-hydroxy-2-naphthoic acid (75.9 g, 0.40 mol) in ethanol (1.0 L) and sulfuric acid (5.0 mL) was heated to reflux under an atmosphere of nitrogen. After 16 hours, the volume was removed to approximately half via simple distillation and the resulting solution was diluted with water. The resulting cloudy mixture was extracted with EtOAc (4×) and the combined organics were successively washed with NaHCO3 (0.25 M, twice), water, brine and dried (MgSO4). The mixture was filtered and evaporated to give 6-hydroxy-naphthalene-2-carboxylic acid ethyl ester, 85.4 g (98%).
Quantity
75.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.[CH2:15](O)[CH3:16]>S(=O)(=O)(O)O>[CH2:15]([O:13][C:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([OH:1])[CH:3]=2)[CH:8]=1)=[O:14])[CH3:16]

Inputs

Step One
Name
Quantity
75.9 g
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
the volume was removed to approximately half via simple distillation
ADDITION
Type
ADDITION
Details
the resulting solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The resulting cloudy mixture was extracted with EtOAc (4×)
WASH
Type
WASH
Details
the combined organics were successively washed with NaHCO3 (0.25 M
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice), water, brine and dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=CC=C(C=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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